molecular formula C14H14N2O3 B3198924 N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide CAS No. 1016704-90-7

N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide

Cat. No.: B3198924
CAS No.: 1016704-90-7
M. Wt: 258.27 g/mol
InChI Key: ZLGUSYRYDZKSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a methoxy group, and a hydroxybenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzoic acid with acetyl chloride to form 2-acetoxybenzoic acid. This intermediate is then reacted with ammonia to produce N-(2-acetoxyphenyl)acetamide. Finally, the acetoxy group is removed under basic conditions using methanol, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides.

Scientific Research Applications

N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide involves its interaction with various molecular targets. The compound’s amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its methoxy group can participate in hydrophobic interactions, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide is unique due to the presence of both the hydroxybenzamide and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-7-13(12(15)8-11)16-14(18)9-2-4-10(17)5-3-9/h2-8,17H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUSYRYDZKSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.